N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Catalog No.
S3047227
CAS No.
871264-01-6
M.F
C15H16N6O2
M. Wt
312.333
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy...

CAS Number

871264-01-6

Product Name

N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

IUPAC Name

N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Molecular Formula

C15H16N6O2

Molecular Weight

312.333

InChI

InChI=1S/C15H16N6O2/c16-10-15(6-1-2-7-15)18-14(22)9-23-13-5-3-4-12(8-13)21-11-17-19-20-21/h3-5,8,11H,1-2,6-7,9H2,(H,18,22)

InChI Key

SQIOKOKNFHCWME-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3

solubility

not available

Organic Synthesis

Scientific Field: Organic Chemistry Summary: This compound is used in the synthesis of tetrazol-1-yl analogs of amino acids like L-lysine and L-ornithine. These analogs are significant due to their potential biological activity and their use in peptide modifications. Methods: The synthesis involves the reaction of the compound with protected amino acids under controlled conditions, followed by deprotection steps to yield the desired tetrazol-1-yl analogs . Results: The analogs synthesized using this method showed promising results in preliminary biological activity tests.

Insecticide Development

Scientific Field: Agricultural Chemistry Summary: The compound serves as a precursor in the design and synthesis of novel insecticides targeting the ryanodine receptor (RyR), which is crucial for insect muscle function. Methods: A series of diphenyl-1H-pyrazole derivatives with cyano substituents were designed and synthesized using the compound as a starting material. The insecticidal activities were tested against the diamondback moth . Results: Some derivatives exhibited up to 84% larvicidal activity at a concentration of 0.1 mg L−1, indicating high potential as insecticides .

Energetic Materials Research

Scientific Field: Materials Science Summary: The compound is utilized in the synthesis of nitrogen-rich energetic tetrazoles, which are explored for their potential as high-energy materials. Methods: The synthesis process involves creating tetrazoles that have excellent thermal stabilities and high nitrogen content, which are essential characteristics for energetic materials . Results: The tetrazoles synthesized demonstrated very good yields, high thermal stability, and satisfactory safety profiles with respect to impact and friction sensitivity .

N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is a chemical compound characterized by its unique structure, which includes a cyanocyclopentyl group and a phenoxy group substituted with a tetrazole moiety. This compound belongs to a class of organic molecules that exhibit potential pharmacological properties, making them of interest in medicinal chemistry.

The molecular formula for N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is C13H14N4OC_{13}H_{14}N_{4}O, and it has a molecular weight of approximately 246.28 g/mol. The structure features a cyanide group attached to a cyclopentane ring, which is linked to an acetamide moiety through a phenoxy bridge that also incorporates a tetrazole ring. The presence of these functional groups suggests potential interactions with biological targets.

  • There is no information available regarding the mechanism of action of this compound.
  • Due to the absence of research, no data exists on potential safety concerns or hazards associated with this compound.

The reactivity of N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide can be attributed to its functional groups:

  • Cyanide Group: The nitrile functionality can undergo hydrolysis to form the corresponding carboxylic acid.
  • Tetrazole Ring: This heterocyclic structure can participate in various reactions, such as nucleophilic substitutions and cycloadditions due to its electron-rich nature.
  • Acetamide Moiety: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the release of the corresponding amine and carboxylic acid.

These reactions highlight the compound's potential for further derivatization and modification, which can be useful for enhancing its biological activity.

Research indicates that compounds similar to N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide may exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects: Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • CNS Activity: The presence of cyclic amines and heterocycles often correlates with central nervous system activity, indicating potential as neuropharmacological agents.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide can be approached through several synthetic routes:

  • Formation of the Cyanocyclopentyl Group:
    • Cyclopentene can be reacted with cyanogen bromide in the presence of a base to yield 1-cyanocyclopentane.
  • Synthesis of the Tetrazole Moiety:
    • The tetrazole ring can be synthesized via the reaction of hydrazine derivatives with carbonyl compounds followed by cyclization.
  • Coupling Reaction:
    • The final step involves coupling the cyanocyclopentyl group with the phenoxyacetate derivative containing the tetrazole through standard amide bond formation techniques, such as using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods provide a framework for synthesizing this compound while allowing modifications for optimizing yield and purity.

N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Research Tools: Used in biochemical assays to study specific biological pathways influenced by its active components.
  • Chemical Probes: It may serve as a probe in studying receptor-ligand interactions due to its structural properties.

Interaction studies involving N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide focus on its binding affinity and selectivity towards various biological targets, including:

  • Enzyme Inhibition: Evaluating how well this compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding: Investigating its interaction with neurotransmitter receptors or other cell surface proteins that could mediate its pharmacological effects.

These studies are crucial for understanding the compound's therapeutic potential and guiding further development.

N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide shares structural similarities with several other compounds, which can provide insights into its uniqueness:

Compound NameStructureNotable Features
N-(cyclopentylideneamino)-2-(2H-tetrazol-5-yl)acetamideStructureContains cyclopentane and tetrazole; potential anti-inflammatory properties.
N-(1-cyanocyclopentyl)pentanamideStructureLacks the phenoxy group; simpler structure but similar core functionalities.
4-amino-N-(cyclohexyl)-2-methylbenzamideStructure not providedExhibits different ring structure; studied for CNS activity.

Uniqueness

N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is unique due to its combination of a cyanocyclopentane moiety with a phenoxy group containing a tetrazole ring, which may enhance its solubility and bioactivity compared to simpler analogs. Its diverse functional groups provide multiple sites for interaction with biological targets, potentially leading to distinct pharmacological profiles.

XLogP3

1.4

Dates

Last modified: 04-15-2024

Explore Compound Types